molecular formula C15H11ClN2O2 B15036372 2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione

2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione

Cat. No.: B15036372
M. Wt: 286.71 g/mol
InChI Key: HCPOODPCORSMSB-UHFFFAOYSA-N
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Description

2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a 2-chlorophenyl group attached via an aminomethyl linker to the isoindoline-1,3-dione core. Its molecular formula is C₁₅H₁₁ClN₂O₂, with a molecular weight of 286.72 g/mol. Phthalimide derivatives are widely studied for their diverse biological activities, including neuroprotective, herbicidal, and antimicrobial properties, making this compound a candidate for similar applications .

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-[(2-chloroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H11ClN2O2/c16-12-7-3-4-8-13(12)17-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8,17H,9H2

InChI Key

HCPOODPCORSMSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2-chlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as toluene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The biological and chemical profiles of phthalimide derivatives are heavily influenced by substituents on the phenyl ring and the linker group. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Notes Reference
2-(((2-Chlorophenyl)amino)methyl)isoindoline-1,3-dione 2-Cl on phenyl C₁₅H₁₁ClN₂O₂ 286.72 Moderate polarity due to Cl and NH groups; likely moderate solubility in polar solvents. Target Compound
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione 4-Cl on phenyl C₁₅H₁₁ClN₂O₂ 286.72 Higher symmetry than 2-Cl analog; may exhibit different crystallinity.
2-(((3,4-Dichlorophenyl)amino)methyl)isoindoline-1,3-dione 3,4-diCl on phenyl C₁₅H₁₀Cl₂N₂O₂ 321.16 Increased lipophilicity; potential for enhanced membrane permeability.
2-(4-(4-(2-Chlorophenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione 2-Cl phenyl + piperazine-butyl linker C₂₃H₂₅ClN₄O₂ 428.92 Extended linker improves binding to receptors (e.g., serotonin/dopamine).
2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione (3a) 4-Br, 2,6-F on phenyl C₁₄H₇BrF₂N₂O₂ 369.12 Electrophilic halogen atoms enhance herbicidal activity.

Key Observations :

  • Lipophilicity : Dichloro derivatives (e.g., ) exhibit higher logP values, favoring penetration through lipid membranes but possibly reducing aqueous solubility.
  • Linker Flexibility : Compounds with alkyl or piperazine linkers (e.g., ) show enhanced conformational flexibility, which can improve interaction with enzyme active sites.
Neuroprotective and Antioxidant Effects
  • 3,4-Dichloro Analog : Increased halogenation may enhance oxidative stress mitigation, as seen in related compounds with neuroprotective effects in Alzheimer’s models .
Antimicrobial Activity
  • Pyrazoline/Isoxazoline Derivatives: Analogs incorporating heterocycles (e.g., 2-((4-acetylphenylamino)methyl)isoindoline-1,3-dione) show broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL) .
  • Target Compound : The 2-chloro substitution may reduce efficacy compared to 4-chloro derivatives, as seen in other antimicrobial phthalimides .
Herbicidal Activity
  • 4-Bromo-2,6-difluoro Analog (3a): Exhibits pre-emergence herbicidal activity against Amaranthus retroflexus (ED₉₀: 0.5 g/ha) via protoporphyrinogen oxidase inhibition .
  • Target Compound : Lack of electron-withdrawing groups (e.g., Br, F) likely limits herbicidal potency compared to 3a .

Toxicity Profile

  • Low Acute Toxicity: Phthalimides such as 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione show LD₅₀ > 2000 mg/kg in mice, indicating favorable safety .
  • Chlorinated Derivatives : While generally well-tolerated, dichloro analogs may exhibit higher hepatotoxicity due to metabolic generation of reactive intermediates .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure. Key signals include aromatic protons (δ 7.2–8.0 ppm) and the methylene group adjacent to the amine (δ 4.0–4.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and N–H bending (1550–1650 cm1 ^{-1}) .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry. For example, monoclinic crystal systems (space group P21_1) with unit cell parameters (a = 12.472 Å, b = 9.285 Å) can be analyzed using Bruker SMART APEX diffractometers .

How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Advanced Research Question
DFT studies using the B3LYP functional and 6-311++G(d,p) basis set can:

  • Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Calculate Mulliken charges to identify reactive atoms (e.g., chlorine or carbonyl carbons) .
  • Validate computational models by comparing optimized geometries with X-ray crystallographic data (mean C–C bond deviation <0.006 Å) .

What experimental protocols are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition?

Advanced Research Question

  • Acetylcholinesterase/Butyrylcholinesterase Assays : Use Ellman’s method with substrate analogs (e.g., acetylthiocholine) and monitor hydrolysis at 412 nm. IC50_{50} values are derived from dose-response curves .
  • Cellular Toxicity : MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity. Include positive controls (e.g., cisplatin) and triplicate measurements .
  • Data Interpretation : Apply ANOVA to compare activity across derivatives (e.g., 4-chloro vs. methoxy substituents) .

How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

Advanced Research Question

  • Abiotic Degradation : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation via LC-MS .
  • Biotic Transformation : Use microbial consortia from soil/water samples to track metabolite formation (e.g., dechlorinated products) .
  • Ecotoxicity : Test on Daphnia magna or algae (OECD guidelines) to determine LC50_{50}/EC50_{50} values. Statistical analysis requires log-transformed dose-response models .

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

  • Validation : Compare DFT-predicted reaction pathways (activation energies) with kinetic studies (Arrhenius plots) .
  • Stereoelectronic Effects : Re-examine solvent effects (PCM models) or non-covalent interactions (Hirshfeld surface analysis) overlooked in simulations .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics for bond lengths/angles .

How can the compound’s stability under varying storage conditions be systematically evaluated?

Basic Research Question

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C in desiccators to prevent hydrolysis .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
  • pH-Dependent Stability : Incubate in buffers (pH 3–10) and quantify parent compound loss over time .

What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

  • Synthetic Modifications : Introduce substituents (e.g., fluoro, methoxy) at the phenyl or isoindoline moieties via Suzuki coupling or reductive amination .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
  • Crystallographic Data : Correlate dihedral angles (e.g., between phenyl and isoindoline rings) with activity trends .

How should researchers design experiments to analyze the compound’s redox behavior and potential for oxidative degradation?

Advanced Research Question

  • Cyclic Voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF6_6) using a glassy carbon electrode. Identify irreversible peaks corresponding to amine or aromatic ring oxidation .
  • Oxidative Stress Assays : Expose to H2_2O2_2/Fe2+^{2+} systems (Fenton reaction) and track degradation products via GC-MS .

What analytical techniques are most reliable for assessing purity, and how can impurities be quantified?

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C15_{15}H10_{10}ClN2_2O2_2) with <5 ppm error .
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to resolve impurities. Quantify via calibration curves (R2^2 > 0.995) .

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